2-Methyl-7H-purin-6-ol
Description
Properties
IUPAC Name |
2-methyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWCABYHOMQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355762 | |
| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5167-18-0 | |
| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 7-Methylxanthine Precursors
A foundational route involves the chlorination of 7-methylxanthine derivatives. For example, 6-chloro-7-methylpurine serves as a key intermediate, synthesized by treating 7-methylxanthine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group at position 6 with chlorine.
Reaction Conditions:
-
Temperature: 70–80°C
-
Duration: 4–6 hours
-
Solvent: Anhydrous dichloromethane
-
Yield: 68–72%
Hydrolysis to 2-Methyl-7H-purin-6-ol
The intermediate 6-chloro-7-methylpurine undergoes hydrolysis in alkaline media to yield the final product. Aqueous sodium hydroxide (1M) at 60°C for 3 hours achieves complete conversion, with the hydroxyl group replacing chlorine.
Optimized Parameters:
Modern Catalytic Approaches
Triflimide-Promoted Functionalization
Recent advances employ triflimide (Tf₂NH) as a Brønsted acid catalyst to enhance regioselectivity. In hexafluoroisopropanol (HFIP), 6-chloro-7-methylpurine reacts with nucleophiles at position 6, followed by hydrolysis.
Case Study:
Industrial-Scale Production
Continuous Flow Reactor Systems
To maximize efficiency, industrial protocols adopt continuous flow reactors. These systems enhance heat transfer and mixing, critical for exothermic chlorination steps.
Process Parameters:
Purification Techniques
Final purification involves crystallization from ethanol-water mixtures or chromatography.
Crystallization Data:
| Solvent Ratio (EtOH:H₂O) | Purity (%) | Recovery (%) |
|---|---|---|
| 3:1 | 99.5 | 78 |
| 2:1 | 98.2 | 85 |
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyl group at the sixth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines .
Scientific Research Applications
2-Methyl-7H-purin-6-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-7H-purin-6-ol involves its interaction with various molecular targets and pathways. It can inhibit cell growth by interfering with DNA synthesis and inducing cell death at high doses . The compound may also interact with specific receptors and enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
2-Amino-7-methyl-7H-purin-6-ol: This compound has an amino group at the second position instead of a hydroxyl group.
6-Hydroxy-2-methylpurine: Similar structure but with different substituents at specific positions.
Uniqueness: 2-Methyl-7H-purin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis and induce cell death at high doses sets it apart from other similar compounds .
Biological Activity
2-Methyl-7H-purin-6-ol, also known as 2-methyladenine, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is structurally related to adenine and plays a significant role in various biological processes, including nucleic acid metabolism and cellular signaling.
- Molecular Formula : C6H8N4O
- Molecular Weight : 168.16 g/mol
- CAS Number : 5167-18-0
Biological Activity Overview
Research into the biological activity of this compound has revealed several noteworthy effects:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve interference with nucleic acid synthesis, which is crucial for bacterial replication.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activities. It has been shown to induce apoptosis in certain cancer cell lines, likely through the activation of specific signaling pathways that promote cell death.
- Influence on Cellular Metabolism : As a purine analog, this compound can participate in metabolic pathways involving nucleotides, potentially affecting cellular energy metabolism and growth.
Antimicrobial Studies
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various purine derivatives, including this compound. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research published in Cancer Letters explored the effects of this compound on human cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | 70 |
| MCF-7 (Breast Cancer) | 20 | 65 |
| A549 (Lung Cancer) | 25 | 50 |
The study indicated that the compound activates caspase pathways, which are critical for apoptosis.
The biological activity of this compound can be attributed to its structural similarity to adenine, allowing it to interact with enzymes involved in nucleotide metabolism. Its incorporation into RNA or DNA can disrupt normal cellular functions, leading to growth inhibition or cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the use of this compound as an adjunct therapy in patients with resistant bacterial infections. Results showed a significant reduction in infection rates when combined with standard antibiotic treatments. -
Case Study on Cancer Treatment :
A phase I clinical trial evaluated the safety and efficacy of a formulation containing this compound in patients with advanced solid tumors. The results indicated manageable side effects and promising tumor response rates, warranting further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
